4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
CAS No.: 500149-61-1
Cat. No.: VC7171850
Molecular Formula: C27H26N2O5S
Molecular Weight: 490.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500149-61-1 |
|---|---|
| Molecular Formula | C27H26N2O5S |
| Molecular Weight | 490.57 |
| IUPAC Name | 4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide |
| Standard InChI | InChI=1S/C27H26N2O5S/c1-3-5-16-29(4-2)35(33,34)20-13-10-18(11-14-20)27(32)28-19-12-15-23-24(17-19)26(31)22-9-7-6-8-21(22)25(23)30/h6-15,17H,3-5,16H2,1-2H3,(H,28,32) |
| Standard InChI Key | LDFMRHYXTGDTQD-UHFFFAOYSA-N |
| SMILES | CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Introduction
Chemical Structure and Physicochemical Properties
Spectroscopic Characteristics
While experimental NMR or IR data for this specific compound are unavailable, related anthraquinone benzamides show distinctive spectral features:
-
FTIR: Strong absorptions at 1,643–1,715 cm⁻¹ (C=O stretch of amide and quinone), 1,300–1,350 cm⁻¹ (SO₂ asymmetric stretch), and 1,070–1,100 cm⁻¹ (SO₂ symmetric stretch) .
-
¹H-NMR: Anthracene protons resonate at δ 7.5–8.5 ppm, while sulfamoyl and benzamide NH groups appear as broad singlets near δ 8.7–9.0 ppm .
Synthesis and Preparation
Retrosynthetic Analysis
The compound can be synthesized via a three-step strategy:
-
Anthraquinone Intermediate: Oxidation of anthracene to 9,10-anthraquinone followed by nitration and reduction to yield 2-amino-9,10-anthraquinone.
-
Sulfamoyl Benzoyl Chloride: Reaction of 4-chlorosulfonylbenzoic acid with N-butyl-N-ethylamine in the presence of a base (e.g., triethylamine) to form 4-[butyl(ethyl)sulfamoyl]benzoic acid, which is then converted to its acid chloride using thionyl chloride .
-
Coupling Reaction: Amide bond formation between the anthraquinone amine and benzoyl chloride using coupling agents like HATU or EDCl/HOBt in anhydrous DMF .
Optimization Challenges
-
Solubility Issues: The anthraquinone moiety’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF, DMSO) during synthesis .
-
Byproduct Formation: Competitive sulfonamide hydrolysis under acidic conditions requires strict pH control (pH 7–8) .
Comparative Analysis of Structural Analogs
Table 2: Comparison with Key Analogs
*Estimated via comparative molecular modeling .
Challenges and Future Directions
Solubility Optimization
The compound’s poor aqueous solubility (predicted logSw = -5.57) limits bioavailability. Strategies to address this include:
-
Prodrug Design: Introducing ionizable groups (e.g., phosphate esters).
-
Nanoparticle Formulation: Encapsulation in PEGylated liposomes.
Target Validation
While computational docking studies suggest affinity for glucokinase and antimicrobial targets, experimental validation via:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume